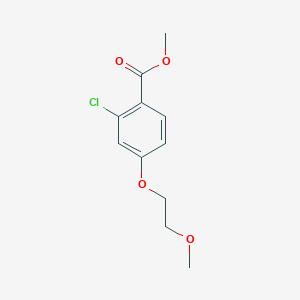

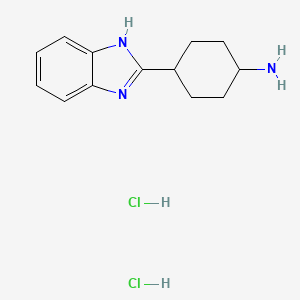

![molecular formula C16H13BrN2O3S B1379286 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 1052633-38-1](/img/structure/B1379286.png)

1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Descripción general

Descripción

1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a chemical compound with the CAS Number: 1052633-38-1 . It has a molecular weight of 393.26 .

Synthesis Analysis

The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Molecular Structure Analysis

The optimized molecular crystal structure was preliminarily determined using density functional theory (DFT) and compared with the X-ray diffraction values . Further studies on the molecular electrostatic potential and frontier molecular orbital of the compound have been conducted .Chemical Reactions Analysis

As widely studied intermediates of C3 and C5-substituted 7-azaindoles derivatives, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is available at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling .Physical And Chemical Properties Analysis

The compound is solid in physical form . The storage temperature is not specified but it is recommended to be stored in a refrigerator .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer and Antiviral Agent Synthesis

This compound is a valuable intermediate in the synthesis of 7-azaindoles derivatives, which have shown a wide range of biological activities . These derivatives are particularly significant in the development of novel molecularly targeted drugs that act on key molecules regulating cell growth and proliferation. They offer the potential to inhibit tumor cells with greater selectivity and reduced toxicity to normal tissues .

Material Science: Advanced Functional Materials

The heterocyclic nature of this compound makes it a candidate for creating advanced materials with unique electronic properties. Its potential lies in modifying the electronic and structural properties of materials for applications such as semiconductors, conductive polymers, and photovoltaic cells .

Environmental Science: Pollutant Degradation

While direct applications in environmental science are not extensively documented, the reactivity of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone could be harnessed in the breakdown of environmental pollutants. Its potential to participate in catalytic cycles could lead to the development of new methods for the degradation of persistent organic pollutants .

Analytical Chemistry: Chromatography and Spectroscopy

The compound’s distinct spectroscopic signature, due to its heterocyclic structure, can be utilized in analytical methods. It can serve as a standard or reference compound in chromatography and mass spectrometry to identify or quantify related structures in complex mixtures .

Biochemistry: Enzyme Inhibition Studies

Compounds like 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone are often used in biochemistry to study enzyme inhibition. Its structure allows for the exploration of binding interactions with enzymes, which is crucial for understanding metabolic pathways and designing inhibitors for therapeutic use .

Pharmaceutical Development: Drug Design and Discovery

The structural complexity and reactivity of this compound make it a valuable scaffold in drug discovery. It can be used to create diverse libraries of molecules for high-throughput screening against various biological targets, accelerating the identification of potential new drugs .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[5-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3S/c1-10-3-5-13(6-4-10)23(21,22)19-9-15(11(2)20)14-7-12(17)8-18-16(14)19/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSZIQOYBFJCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

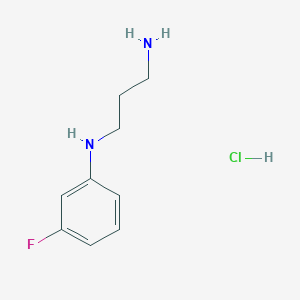

![6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1379210.png)

![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)

![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)

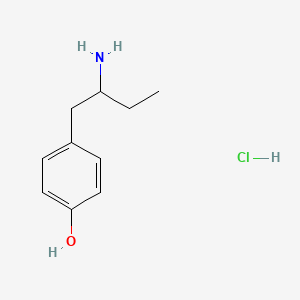

![2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride](/img/structure/B1379218.png)

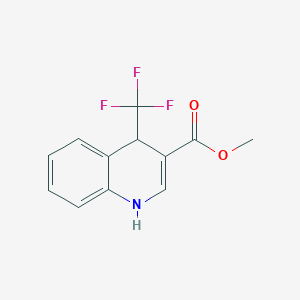

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)

![8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1379226.png)